![molecular formula C10H10F3NO4S B13418251 2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid CAS No. 5452-23-3](/img/structure/B13418251.png)
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a sulfonyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, sulfides, and substituted trifluoromethyl compounds, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes. The sulfonyl group can participate in covalent bonding with target proteins, leading to modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
- 3-(Trifluoromethyl)phenylacetic acid
- 2-Amino-3-(trifluoromethyl)benzoic acid
Uniqueness
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid is unique due to the presence of both a trifluoromethyl group and a sulfonyl group, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfonyl group provides additional reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
5452-23-3 |
|---|---|
Fórmula molecular |
C10H10F3NO4S |
Peso molecular |
297.25 g/mol |
Nombre IUPAC |
2-amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid |
InChI |
InChI=1S/C10H10F3NO4S/c11-10(12,13)6-2-1-3-7(4-6)19(17,18)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
Clave InChI |
IHQPYDOZMDDZBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)CC(C(=O)O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


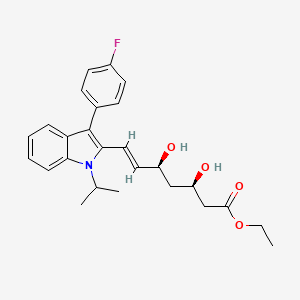

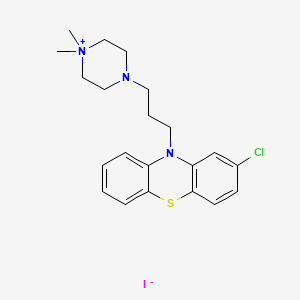
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
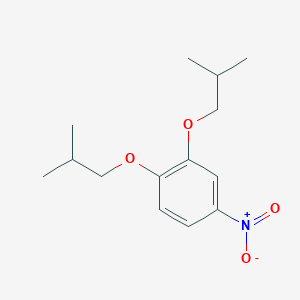
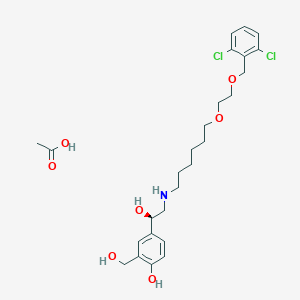
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
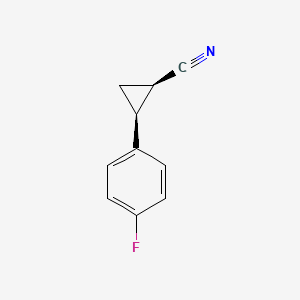
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)
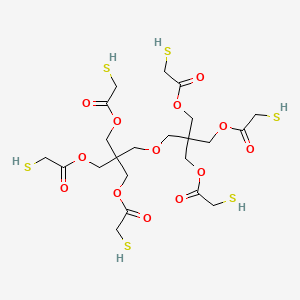
![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)

![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)
